Proxodolol

説明

プロキソドロールは、非選択的βアドレナリン受容体拮抗薬として機能する小分子薬であり、αアドレナリン受容体遮断作用も併せ持ちます . 主に高血圧や狭心症などの循環器疾患、緑内障などの眼科疾患の治療に使用されます . プロキソドロールの分子式はC17H26ClN3O4です .

2. 製法

合成経路と反応条件: プロキソドロールは、複数ステップのプロセスによって合成できます . 合成は、ピロカテコールをクロロ酢酸でモノアルキル化して2-ヒドロキシフェノキシ酢酸を生成することから始まります。この中間体は、加熱によって環化して1,4-ベンゾジオキサン-2-オンを形成します。次のステップでは、1,4-ベンゾジオキサン-2-オンをアセトアミドオキシムと縮合させて、2-メチル-5-(2-ヒドロキシフェノキシメチル)-1,2,4-オキサジアゾールを生成します。この化合物は、その後エピクロロヒドリンでアルキル化されて対応するジエーテルを生成し、これはtert-ブチルアミンとスムーズに反応します。 最後に、アミンは塩酸と反応させて塩酸塩に変換されます .

工業生産方法: プロキソドロールの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、高効率反応器と精製システムを使用して、最終製品の一貫した品質と収率を確保することが含まれます .

科学的研究の応用

Proxodolol has a wide range of scientific research applications:

作用機序

プロキソドロールは、βアドレナリン受容体とαアドレナリン受容体を遮断することで効果を発揮します . この二重の拮抗作用により、血管拡張、心拍数の低下、血圧の低下が起こります。分子標的には、β1、β2、α1アドレナリン受容体があります。 作用機序に関与する経路には、環状アデノシン一リン酸(cAMP)産生の阻害と一酸化窒素代謝の調節が含まれます .

類似の化合物:

プロプラノロール: 高血圧や狭心症に使用される非選択的βアドレナリン受容体拮抗薬.

カルベジロール: プロキソドロールと同様に、αアドレナリン受容体遮断作用も併せ持つβアドレナリン受容体拮抗薬.

チモロール: 緑内障や高血圧に使用される別の非選択的βアドレナリン受容体拮抗薬.

プロキソドロールのユニークさ: プロキソドロールは、βアドレナリン受容体とαアドレナリン受容体の両方を拮抗的に作用させる独自の特性により、βアドレナリン受容体のみを標的とする化合物と比較して、より幅広い治療効果を提供します . この二重の作用により、プロキソドロールは、β受容体とα受容体の両方の調節が有益な高血圧や緑内障などの病状の治療に特に効果的です .

準備方法

Synthetic Routes and Reaction Conditions: Proxodolol can be synthesized through a multi-step process . The synthesis begins with the monoalkylation of pyrocatechol using chloroacetic acid to produce 2-hydroxyphenoxyacetic acid. This intermediate is then cyclized by heating to form 1,4-benzodioxan-2-one. The next step involves the condensation of 1,4-benzodioxan-2-one with acetamidoxime, yielding 2-methyl-5-(2-hydroxyphenoxymethyl)-1,2,4-oxadiazole. This compound is subsequently alkylated with epichlorohydrin to produce the corresponding diether, which reacts smoothly with tert-butylamine. Finally, the amine is converted into its hydrochloride form by reaction with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors and purification systems to ensure the consistent quality and yield of the final product .

化学反応の分析

反応の種類: プロキソドロールは、以下を含むさまざまな化学反応を起こします。

酸化: プロキソドロールは、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 異なる還元誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化物を生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります .

4. 科学研究への応用

プロキソドロールは、幅広い科学研究に適用されています。

類似化合物との比較

Propranolol: A nonselective beta-adrenergic receptor antagonist used for hypertension and angina.

Timolol: Another nonselective beta-adrenergic receptor antagonist used for glaucoma and hypertension.

Uniqueness of this compound: this compound is unique due to its combined beta-adrenergic and alpha-adrenergic receptor antagonistic properties, which provide a broader therapeutic effect compared to compounds that only target beta-adrenergic receptors . This dual action makes this compound particularly effective in treating conditions like hypertension and glaucoma, where both beta and alpha receptor modulation is beneficial .

生物活性

Proxodolol is a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, primarily used in the treatment of hypertension and congestive heart failure (CHF). This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound operates by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. Its alpha-1 blocking activity contributes to vasodilation, enhancing blood flow and reducing blood pressure. This dual action is particularly beneficial in managing conditions such as hypertension and CHF.

Pharmacological Effects

- Blood Pressure Reduction : this compound has demonstrated significant efficacy in lowering blood pressure. In a clinical trial involving 60 patients with essential hypertension, this compound (120 mg) was found to be as effective as carvedilol (25 mg) in reducing blood pressure levels over an 89-day period .

- Improvement in Heart Function : In patients with CHF, this compound treatment resulted in a 14% increase in left ventricular ejection fraction (LVEF), indicating improved myocardial contractile function . This effect is attributed to its influence on nitric oxide metabolism, which plays a crucial role in cardiovascular health .

- Intraocular Pressure Reduction : this compound has been studied for its ophthalmic applications, particularly in reducing intraocular pressure. A study comparing this compound with timolol showed that this compound effectively decreased the rate of aqueous humor inflow, contributing to lower intraocular pressure .

Efficacy in Hypertension

A randomized controlled trial evaluated the effectiveness of this compound against carvedilol in patients diagnosed with essential hypertension. The results indicated comparable efficacy between the two medications, supporting the use of this compound as a viable alternative for hypertension management .

Impact on Chronic Heart Failure

In a separate study involving patients with ischemic heart disease and chronic heart failure, this compound was associated with significant clinical improvements. Patients exhibited reduced symptoms of CHF and enhanced cardiac function after treatment with this compound for 28 days .

Safety Profile

The safety profile of this compound has been assessed in various studies. Side effects were noted in approximately 26.7% of patients, leading to discontinuation in 6.7% of cases . Common adverse effects include fatigue, dizziness, and bradycardia, which are typical for beta-blockers.

Comparative Efficacy Table

| Drug | Indication | Dosage | Efficacy | Side Effects |

|---|---|---|---|---|

| This compound | Hypertension | 120 mg | Comparable to carvedilol | Fatigue, dizziness |

| Carvedilol | Hypertension | 25 mg | Effective | Fatigue, hypotension |

| Timolol | Intraocular pressure | Varies | Effective at reducing IOP | Eye discomfort |

特性

IUPAC Name |

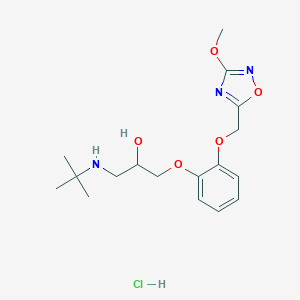

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935921 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-41-4 | |

| Record name | Proxodolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLEPRODOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。